(4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Description
The compound (4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone features a methanone-linked hybrid structure comprising two pharmacologically significant moieties:
- Indole core: Substituted with methoxy groups at positions 4 and 7, which are electron-donating and may influence solubility, binding affinity, and metabolic stability.
- Piperidine-triazolopyridine system: The piperidine ring is functionalized with a [1,2,4]triazolo[4,3-a]pyridine group, a nitrogen-rich heterocycle known for its diverse biological activities, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
(4,7-dimethoxy-1H-indol-2-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-29-17-6-7-18(30-2)20-15(17)13-16(23-20)22(28)26-11-8-14(9-12-26)21-25-24-19-5-3-4-10-27(19)21/h3-7,10,13-14,23H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQVKIPXHJWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyridine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : Methoxy and ethoxy groups on the triazolopyridine ring (compounds 41 and 42) enhance thermal stability (higher melting points) compared to unsubstituted analogues .
- Synthetic Yields : Purification via HPLC-MS (as in ) generally provides lower yields than silica-based chromatography (e.g., ), highlighting trade-offs between scalability and purity.
Structure–Activity Relationship (SAR) Insights
Methodological Considerations in Compound Similarity Assessment
- Molecular Fingerprints : Tanimoto and Dice indices are widely used to quantify structural similarity, with MACCS and Morgan fingerprints encoding key pharmacophoric features .
- Activity Cliffs: Despite structural similarities, minor substitutions (e.g., methoxy vs. ethoxy) can lead to significant activity differences, underscoring the need for empirical validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
